3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
Description
This compound is a thiazolidinone derivative featuring a 3-chloroanilino-substituted indolylidene core and a propanoic acid side chain. Its molecular formula is C₂₃H₁₈ClN₃O₅S₂ (inferred from structurally analogous compounds in and ). The Z-configuration at the 5-position of the thiazolidinone ring and the chloro substituent on the anilino group are critical for its stereoelectronic properties.
Properties
Molecular Formula |
C22H16ClN3O5S2 |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
3-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H16ClN3O5S2/c23-12-4-3-5-13(10-12)24-16(27)11-26-15-7-2-1-6-14(15)18(20(26)30)19-21(31)25(22(32)33-19)9-8-17(28)29/h1-7,10H,8-9,11H2,(H,24,27)(H,28,29)/b19-18- |
InChI Key |
ZAQYMXJNSPXURU-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- The propanoic acid chain common to all analogues facilitates solubility and may interact with basic residues in biological targets .
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound likely exhibits stretches at ~1700 cm⁻¹ (C=O of thiazolidinone and indole), ~1250 cm⁻¹ (C=S), and ~3400 cm⁻¹ (O-H of propanoic acid), consistent with ’s FTIR data for analogous thiazolidinones .
- NMR Shifts: The 3-chloroanilino group would deshield nearby protons, leading to distinct aromatic signals (e.g., δ 7.2–7.5 ppm for ortho/para protons) compared to methyl-substituted analogues (δ 6.9–7.1 ppm) .
Pharmacokinetic and ADMET Properties
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shares >70% structural similarity with and compounds, predicting comparable oral bioavailability .
Biological Activity
The compound 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid (C22H20ClN3O4S) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazolidine Core : Contributes to the biological activity through various interactions.
- Indole Moiety : Known for its role in numerous pharmacological activities.
The molecular weight of the compound is approximately 445.93 g/mol , and it contains functional groups that suggest reactivity in biological systems, including potential for hydrolysis and substitution reactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on related thiazolidinone derivatives demonstrated that compounds with similar structures showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 37.9–113.8 μM for some derivatives, indicating strong antibacterial properties .
- The compound was more effective against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Bacterial Strain | Activity Level |
|---|---|---|---|
| Compound 5d | 37.9–113.8 | S. aureus | High |
| Compound 5g | 248–372 | MRSA | Higher than ampicillin |
| Compound 5k | 43–172 | E. coli | Moderate |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity exceeding that of standard antifungal agents like bifonazole and ketoconazole. The best activity was observed against Trichoderma viride, with MIC values indicating effective inhibition .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to optimize yield and purity. Key steps include:
- Formation of Thiazolidinone Core : Reaction of appropriate hydrazides with thioacids.
- Indole Attachment : Incorporation of the indole moiety through condensation reactions.
These synthetic methods are crucial for developing derivatives with enhanced biological activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds within the same chemical class:
- A comparative study highlighted that compounds containing indole and thiazolidine cores exhibited superior antimicrobial activities compared to traditional antibiotics.
- Computational docking studies suggested that the mechanism of action may involve inhibition of bacterial enzymes such as Mur B, which is critical for bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
